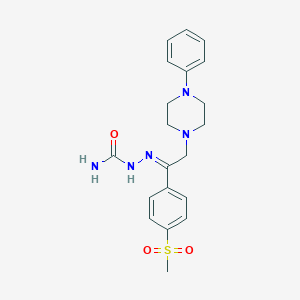![molecular formula C12H10N6O2 B374711 2,3,7,11,12,16-hexazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-4,13-dione](/img/structure/B374711.png)
2,3,7,11,12,16-hexazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-4,13-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,7,11,12,16-hexazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-4,13-dione is a complex organic compound with the molecular formula C12H10N6O2. This compound is characterized by its unique structure, which includes multiple nitrogen atoms and a fused ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,11,12,16-hexazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-4,13-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment and adherence to stringent quality control measures to ensure consistency in the final product .
化学反応の分析
Types of Reactions
2,3,7,11,12,16-hexazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-4,13-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms of the compound .
科学的研究の応用
2,3,7,11,12,16-hexazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-4,13-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of 2,3,7,11,12,16-hexazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-4,13-dione involves its interaction with specific molecular targets and pathways. This includes binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
5,6,12,13-Tetraazaperopyrene: Similar in structure but with different functional groups.
Dipyrido[3,2-a2’,3’-c]phenazine: Another nitrogen-containing fused ring system with distinct properties.
Uniqueness
2,3,7,11,12,16-hexazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-4,13-dione is unique due to its specific arrangement of nitrogen atoms and fused rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry .
特性
分子式 |
C12H10N6O2 |
|---|---|
分子量 |
270.25g/mol |
IUPAC名 |
2,3,7,11,12,16-hexazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-4,13-dione |
InChI |
InChI=1S/C12H10N6O2/c19-11-7-5-13-3-1-9(7)15-17-12(20)8-6-14-4-2-10(8)16-18-11/h1-6,15-16H,(H,17,20)(H,18,19) |
InChIキー |
OSJSAIDPNBYJFT-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1NNC(=O)C3=C(C=CN=C3)NNC2=O |
正規SMILES |
C1=CN=CC2=C1NNC(=O)C3=C(C=CN=C3)NNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(1-piperidinyl)ethoxy]dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374630.png)
![2-chloro-7-fluoro-11H-dibenzo[b,e][1,4]oxathiepine](/img/structure/B374631.png)
![11H-dibenzo[b,f][1,4]oxathiepine-11-carboxylic acid](/img/structure/B374634.png)
![1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine](/img/structure/B374635.png)
![3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine](/img/structure/B374636.png)
![4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B374637.png)
![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl phenyl ether](/img/structure/B374638.png)

![2-[(2-chlorophenyl)(3-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B374640.png)
![N-[(1-benzyl-4-chloro-4-piperidinyl)methyl]aniline](/img/structure/B374642.png)
![2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde](/img/structure/B374643.png)
![8-chloro-2-methoxy-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B374644.png)
![N-[2-(6,11-dihydrodibenzo[b,e]thiepin-11-ylsulfanyl)benzyl]-N,N-dimethylamine](/img/structure/B374648.png)
![2-{2-[(4-Chlorophenyl)sulfanyl]phenyl}-5-(dimethylamino)pentanenitrile](/img/structure/B374654.png)
